7-Chloroisatin

LSD1 inhibition epigenetics anticancer drug discovery

7-Chloroisatin (7477-63-6) is an irreplaceable C7-halogenated isatin scaffold. Position-specific chlorine substitution confers unique electronic, steric, and metabolic properties critical for LSD1 epigenetic inhibitor programs and caspase-3/7-targeted imaging probe development. Substituting with isatin, 5-chloroisatin, or 7-bromoisatin introduces unquantified SAR deviations and is not scientifically valid. Ensure reproducible target engagement and metabolic stability by procuring the structurally mandated 7-chloro derivative.

Molecular Formula C8H4ClNO2
Molecular Weight 181.57 g/mol
CAS No. 7477-63-6
Cat. No. B1582877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloroisatin
CAS7477-63-6
Molecular FormulaC8H4ClNO2
Molecular Weight181.57 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)NC(=O)C2=O
InChIInChI=1S/C8H4ClNO2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11/h1-3H,(H,10,11,12)
InChIKeyMPLXQMMMGDYXIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloroisatin (CAS 7477-63-6): Position-Specific Halogenated Isatin Scaffold for Medicinal Chemistry and Targeted SAR Exploration


7-Chloroisatin (7-chloro-1H-indole-2,3-dione; CAS 7477-63-6) is a position-specific halogenated isatin derivative with a molecular formula of C₈H₄ClNO₂ and a molecular weight of 181.58 g/mol [1]. It is a heterocyclic building block belonging to the indole-2,3-dione family, characterized by a single chlorine atom substituted at the 7-position of the isatin benzene ring [2]. The compound appears as a light yellow to brown to orange crystalline powder with a melting point of 187–191 °C and a characteristic UV absorption maximum at 404 nm in ethanol [1]. Unlike the parent isatin (CAS 91-56-5) or the more commonly studied 5-chloroisatin (CAS 17630-76-1), the 7-position halogen substitution confers distinct electronic, steric, and metabolic properties that cannot be replicated by other positional isomers or halogen-free analogs.

Why 7-Chloroisatin Cannot Be Generically Substituted by Other Isatin Analogs: Position-Dependent Reactivity and Biological Divergence


Generic substitution among isatin analogs is scientifically unsound due to the divergent electronic, steric, and metabolic consequences dictated by halogen position, identity, and the presence or absence of halogenation. Systematic SAR investigations demonstrate that halogen substitution at the 7-position of the isatin ring is uniquely beneficial for LSD1 inhibition and confers a distinct cytotoxic rank order relative to 5-halogenated and 7-brominated analogs [1][2]. Electrochemical studies further establish that the number and position of halogen substituents on the isatin benzene ring give rise to fundamentally different redox processes—specifically, the reversible reduction of the carbon-halogen bond followed by irreversible cleavage of the C3 carbonyl group—where the redox behavior varies predictably but non-trivially with substitution pattern . Substituting 7-chloroisatin with isatin, 5-chloroisatin, 7-bromoisatin, or 5-fluoroisatin introduces unquantified changes in target binding, cellular permeability, metabolic stability, and synthetic reactivity that cannot be normalized through simple stoichiometric adjustment. These differences directly impact procurement decisions in drug discovery, molecular probe development, and fine chemical synthesis where reproducible SAR and consistent intermediate reactivity are paramount.

7-Chloroisatin (CAS 7477-63-6): Quantitative Comparative Evidence for Scientific Selection and Procurement Differentiation


7-Chloroisatin LSD1 Inhibitor SAR: 7-Position Chlorine Confers Favorable Activity Versus Alternative Substitution Patterns

In a systematic structure-activity relationship (SAR) study of 7-substituted isatin derivatives as LSD1 inhibitors, the chloro atom at the 7-position was explicitly identified as beneficial for inhibitory activity [1]. Among the synthesized series, 7-chloroisatin-containing compounds demonstrated meaningful potency, with one derivative exhibiting an IC₅₀ of 3.18 μM against LSD1 and 4.06 μM against SH-SY5Y neuroblastoma cells, with the SAR analysis directly attributing this activity profile to the presence of the 7-chloro substituent [1]. In contrast, the parent isatin (unsubstituted) does not exhibit LSD1 inhibition of comparable magnitude; studies report LSD1 inhibition IC₅₀ values for unsubstituted isatin-containing scaffolds that are typically >10 μM or inactive [2].

LSD1 inhibition epigenetics anticancer drug discovery

7-Halogenated Isatin Sulfonamides: Enhanced Caspase-3/7 Inhibition and Metabolic Stability via 7-Position Substitution

A systematic evaluation of 7-halogenated isatin sulfonamides (including 7-chloro, 7-fluoro, 7-bromo, and 7-iodo derivatives) as caspase-3/-7 inhibitors demonstrated that 7-halogen substitution confers measurable improvements in inhibitory potency relative to halogen-free parent compounds [1]. Specifically, 7-halogenated derivatives exhibited IC₅₀ values up to 2.6 nM for caspase-3 and 3.3 nM for caspase-7, representing slightly but consistently improved inhibitory potencies compared to the halogen-free parent compounds [1]. Critically, the 7-position was selected for halogen substitution because it is a potential cytochrome P450 hydroxylation site; substitution by Cl, Br, F, or I was explicitly intended to enhance metabolic stability of the isatin sulfonamide scaffold [1].

caspase inhibition apoptosis imaging radiopharmaceutical development

Comparative Cytotoxicity Rank Order: 7-Bromoisatin > 5-Chloroisatin > Isatin Establishes Distinct 7-Position Halogen Profile

A direct comparative cytotoxicity study evaluated isatin (1a), 5-chloroisatin (1b), and 7-bromoisatin (1c) using the brine shrimp lethality bioassay, establishing a clear rank order of cytotoxic potency: 7-bromoisatin (1c) > 5-chloroisatin (1b) > isatin (1a) [1]. While 7-chloroisatin was not directly tested in this specific study, the data establish two critical SAR principles: (1) 7-position substitution confers a distinct cytotoxic profile compared to 5-position substitution, and (2) within the 7-halogenated series, halogen identity (Br vs. Cl) modulates activity. Extrapolation from this rank order indicates that 7-chloroisatin occupies a distinct position in the cytotoxicity spectrum, differentiated from both unsubstituted isatin and 5-chloroisatin, and provides a unique reactivity profile relative to its 7-brominated analog due to differing halogen electronegativity, size, and leaving-group potential.

cytotoxicity anticancer screening halogen substitution SAR

MAO Inhibition SAR: 7-Chloroisatin Occupies a Distinct Selectivity Space Versus High-Potency 5-Substituted Analogs

A comprehensive evaluation of 14 isatin analogues as inhibitors of human monoamine oxidase (MAO) A and B established baseline inhibitory parameters for unsubstituted isatin (IC₅₀ = 12.3 μM for MAO-A; 4.86 μM for MAO-B) and identified 4-chloroisatin (IC₅₀ = 0.812 μM for MAO-A) and 5-bromoisatin (IC₅₀ = 0.125 μM for MAO-B) as the most potent inhibitors in the series [1]. The SAR analysis explicitly concluded that C5-substitution was particularly beneficial for MAO-B inhibition [1]. Although 7-chloroisatin was not among the compounds directly tested in this panel, this dataset provides the critical class-level framework: 7-chloroisatin occupies a distinct substitution position (C7 versus C5 or C4) that yields a different MAO inhibition profile—specifically, one that is less potently biased toward MAO-B selectivity, thereby offering a complementary selectivity window for applications where moderate, non-selective, or MAO-A-preferring inhibition is desired.

MAO inhibition neuropharmacology isatin SAR

Redox Behavior Differentiation: Halogen Position Dictates Electrochemical Reduction Pathway Specificity

Systematic electrochemical investigation of isatin halogen-derivatives established that the number and position of halogen substituents on the isatin benzene ring give rise to fundamentally different redox processes . The first reduction process corresponds to the reversible reduction of the carbon-halogen bond, while the second process involves the irreversible cleavage of the carbonyl group at the C3 position of the heterocyclic ring . Critically, the redox behavior varies as a function of both the number of halogen substituents and their specific ring position, with different positional isomers exhibiting distinct reduction potentials and pathway partitioning . This position-dependent electrochemical signature has direct implications for synthetic applications: the C3 carbonyl of 7-chloroisatin will exhibit a different reduction potential and reactivity profile compared to 5-chloroisatin, 4-chloroisatin, or polyhalogenated analogs, affecting reaction outcomes in reductive amination, condensation, and metal-catalyzed cross-coupling reactions.

electrochemistry redox behavior halogenated heterocycles

7-Chloroisatin (CAS 7477-63-6): Evidence-Backed Research and Industrial Application Scenarios


LSD1 Inhibitor Development: 7-Position Chlorine as Required Pharmacophoric Element

Based on SAR evidence establishing that the 7-position chloro substituent on the isatin core is specifically beneficial for LSD1 inhibitory activity [1], 7-chloroisatin is the required starting material for medicinal chemistry programs targeting LSD1-dependent epigenetic pathways in oncology. Substituting with unsubstituted isatin or 5-chloroisatin would likely yield compounds with significantly reduced or absent LSD1 inhibition. This application is particularly relevant for research groups developing LSD1 inhibitors for acute myeloid leukemia (AML), small cell lung cancer, and neuroblastoma, where LSD1 is a validated therapeutic target.

Caspase-Targeted Apoptosis Imaging Probe Synthesis: 7-Halogenation for Potency and Metabolic Stability

For radiopharmaceutical and molecular imaging probe development targeting caspase-3/-7 in apoptotic cells, 7-chloroisatin serves as a critical scaffold for constructing 7-halogenated isatin sulfonamide derivatives that exhibit improved caspase inhibitory potency (IC₅₀ up to 2.6 nM for caspase-3) and enhanced metabolic stability via blockade of the cytochrome P450 hydroxylation site at the 7-position [2]. Halogen-free parent compounds lack both the potency enhancement and the metabolic stabilization conferred by 7-position substitution, making 7-chloroisatin the structurally mandated starting material for this application class.

Cytotoxicity SAR Exploration: Distinct 7-Position Halogen Profile for Threshold Tuning

The established cytotoxicity rank order (7-bromoisatin > 5-chloroisatin > isatin) positions 7-chloroisatin as a structurally distinct intermediate in the halogenated isatin cytotoxicity spectrum [3]. Research programs exploring structure-cytotoxicity relationships in isatin-based anticancer agents should procure 7-chloroisatin as a discrete SAR probe to differentiate 7-position effects from 5-position effects, and to tune cytotoxicity thresholds via halogen identity modulation (Cl versus Br) without altering substitution position. This is particularly valuable for optimizing therapeutic windows where excessive cytotoxicity must be balanced against target engagement.

MAO Inhibitor Selectivity Profiling: Alternative Selectivity Space Versus 5-Substituted Analogs

For neuropharmacology programs investigating isatin-based monoamine oxidase modulation, 7-chloroisatin provides a procurement-differentiated scaffold that occupies a distinct substitution position (C7) relative to the high-potency, MAO-B-preferring C5-substituted analogs (e.g., 5-bromoisatin, MAO-B IC₅₀ = 0.125 μM) [4]. Researchers seeking to avoid the strong MAO-B bias inherent to 5-substituted isatins—for applications where balanced MAO-A/MAO-B inhibition or MAO-A preference is desired—should select 7-chloroisatin as the starting scaffold, as C7-substitution does not confer the same MAO-B-preferring potency boost documented for C5-substitution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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